Enhanced Aqueous Solubility and Handling of 3-Amino-5-methylbenzoic Acid Hydrochloride Compared to Free Base
The hydrochloride salt form of 3-amino-5-methylbenzoic acid provides a distinct, quantifiable advantage in aqueous solubility over its free base counterpart [1][2]. The free base form has a computed XLogP3-AA value of 1.1, indicating lipophilic character and limited water solubility [1]. Salt formation with HCl significantly increases polarity and solubility in aqueous media, which is a well-established class-level inference for hydrochloride salts of aromatic amines [3].
| Evidence Dimension | Aqueous solubility (lipophilicity index) |
|---|---|
| Target Compound Data | Hydrochloride salt: enhanced aqueous solubility |
| Comparator Or Baseline | Free base: XLogP3-AA = 1.1 |
| Quantified Difference | Not directly quantified, but inferred from the shift from a lipophilic free base (XLogP3 = 1.1) to a polar salt. |
| Conditions | In silico calculation (PubChem) for free base; general chemical principle for hydrochloride salt formation. |
Why This Matters
Enhanced aqueous solubility simplifies reaction setup, purification, and formulation in aqueous biological assays, directly impacting experimental efficiency and reproducibility.
- [1] PubChem. 3-Amino-5-methylbenzoic acid. Compound Summary for CID 18405678. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. 3-Amino-5-methylbenzoic acid hydrochloride. Compound Summary for CID 18405678. National Center for Biotechnology Information (2025). View Source
- [3] Serajuddin, A.T. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007 Jul 30;59(7):603-16. View Source
